

Introduction: Defining a Critical Intermediate in Pharmaceutical Synthesis and Analysis

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Compound of Interest

Compound Name: *Methyl 4-acetamido-2-methoxybenzoate*

Cat. No.: *B051611*

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Methyl 4-acetamido-2-methoxybenzoate, identified by the CAS Number 4093-29-2, is a substituted aromatic ester of significant interest to the pharmaceutical industry.[1][2][3][4] While not an active pharmaceutical ingredient (API) itself, its importance lies in its dual role as a crucial synthetic intermediate and a certified reference material for quality control. It is notably recognized as a process impurity in the synthesis of the antiemetic drugs metoclopramide and bromopride, officially designated as "Metoclopramide EP Impurity D".[3][5][6]

Understanding the physicochemical properties, synthesis, and analytical profile of this compound is therefore essential for drug development professionals engaged in process chemistry, quality assurance, and regulatory compliance. This guide provides a comprehensive technical overview, grounded in established protocols and field-proven insights, to support researchers in their work with this versatile molecule.

Part 1: Core Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of effective laboratory practice. These parameters dictate the selection of solvents, reaction conditions, and purification strategies.

Chemical Identifiers

The compound is cataloged across numerous chemical databases and regulatory lists, ensuring its unambiguous identification.

Identifier	Value
CAS Number	4093-29-2[1][2][3]
IUPAC Name	methyl 4-acetamido-2-methoxybenzoate[4]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ [1][3][7]
Molecular Weight	223.23 g/mol [2][3]
EC Number	223-839-6[1][3]
InChIKey	OERVVBDWGVOBIS-UHFFFAOYSA-N[3][4]
Synonyms	Methyl 4-(acetylamino)-o-anisate; 4-Acetamido-o-anisic Acid Methyl Ester; Metoclopramide EP Impurity D[1][3][4]

Physicochemical Data

The physical properties of **Methyl 4-acetamido-2-methoxybenzoate** are characteristic of a stable, crystalline organic solid.

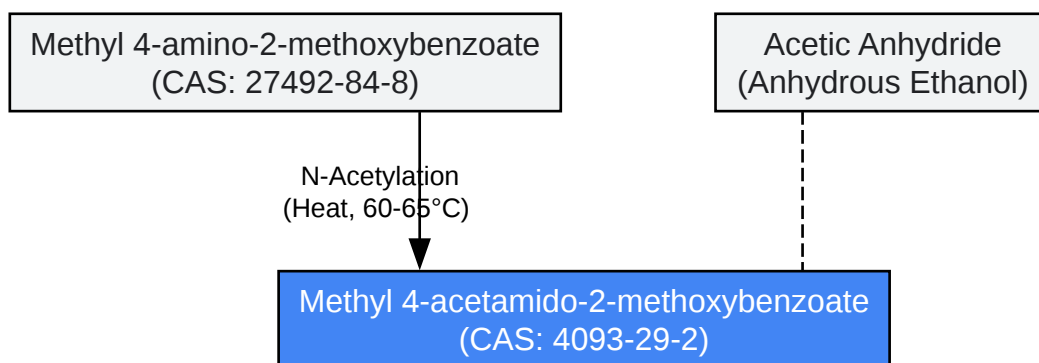
Property	Value
Physical Form	Off-White to Light Beige Solid/Crystalline Powder[3][7]
Melting Point	127 - 132 °C[1][2][3]
Boiling Point	417.5 °C at 760 mmHg (Predicted)[1][3]
Density	1.21 g/cm ³ (Predicted)[1][3]
Solubility	DMSO (Sparingly), Methanol (Slightly), Water (Slightly)[1][3]
Storage	Sealed in dry, Room Temperature[1][3][7]

Part 2: Synthesis and Mechanistic Rationale

The most direct and widely documented synthesis of **Methyl 4-acetamido-2-methoxybenzoate** involves the N-acetylation of its primary amine precursor, Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8).[5][8] This reaction is a classic example of nucleophilic acyl substitution, valued for its high efficiency and straightforward execution.

Causality of Experimental Design: The choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive and the acetic acid byproduct is easily removed during workup. Anhydrous ethanol is selected as the solvent to ensure both starting materials are soluble, facilitating a homogeneous reaction mixture, while preventing hydrolysis of the anhydride. Heating accelerates the reaction rate to ensure completion within a practical timeframe.

Synthesis Workflow Diagram



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Caption: N-acetylation of an amino precursor to yield the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system where successful execution and workup yield the pure product.[5]

Materials and Reagents:

- Methyl 4-amino-2-methoxybenzoate (1.0 eq)
- Acetic Anhydride (1.6 eq)
- Anhydrous Ethanol

- Ethyl Acetate
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Saturated Saline (Brine)
- Anhydrous Magnesium Sulfate

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-amino-2-methoxybenzoate (2.77 mmol, 501 mg) in anhydrous ethanol (8 mL).
 - **Rationale:** This creates a homogeneous solution, ensuring reactants can interact effectively.
- **Reagent Addition:** Slowly add acetic anhydride (1.6 eq, 4.44 mmol, 0.42 mL) to the solution. The solution should remain clear.
 - **Rationale:** Slow addition helps to control any potential exotherm.
- **Reaction:** Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 2 hours.
 - **Rationale:** Thermal energy is required to overcome the activation energy of the reaction, ensuring a reasonable reaction time. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** Upon reaction completion (as determined by TLC), cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.
 - **Rationale:** This step concentrates the product and removes the bulk solvent before extraction.

- Aqueous Workup: To the residue, add deionized water (10 mL) and saturated sodium bicarbonate solution (10 mL).
 - Rationale: The bicarbonate solution neutralizes the acetic acid byproduct and any unreacted acetic anhydride, converting them to water-soluble sodium acetate.
- Extraction: Extract the aqueous mixture with ethyl acetate (2 x 10 mL portions). Combine the organic layers.
 - Rationale: The desired product is significantly more soluble in ethyl acetate than in water, allowing for its efficient separation from inorganic salts.
- Washing: Wash the combined organic phase sequentially with deionized water and saturated saline.
 - Rationale: The water wash removes residual water-soluble impurities, and the brine wash removes the bulk of the dissolved water from the organic phase.
- Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield **methyl 4-acetamido-2-methoxybenzoate** as a white solid.^[5]
 - Rationale: Removal of all water is crucial before final solvent evaporation to obtain a pure, dry solid. A typical yield for this reaction is high, often around 88%.^[5]

Part 3: Applications in Drug Development and Quality Control

The primary utility of **Methyl 4-acetamido-2-methoxybenzoate** is not in its biological activity, but in its chemical identity as a reference point and a building block.

Pharmaceutical Reference Standard

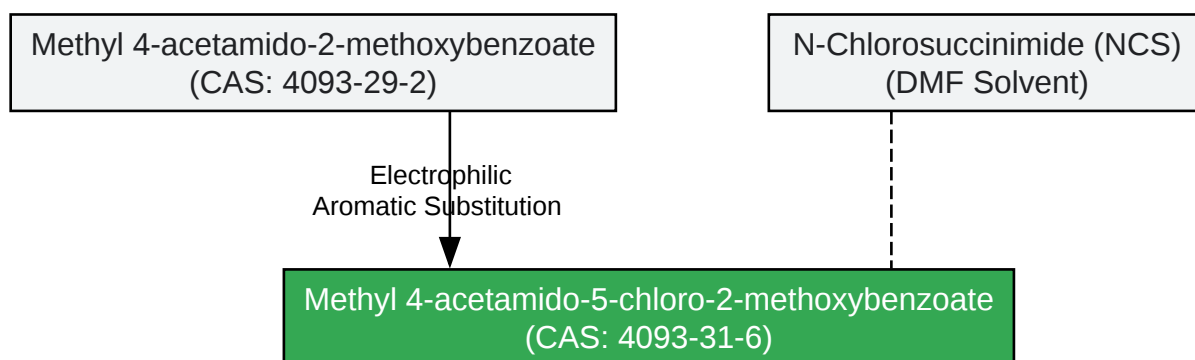
In the synthesis of metoclopramide, incomplete starting material conversion or side reactions can lead to the formation of impurities that must be quantified to ensure the safety and efficacy of the final drug product. **Methyl 4-acetamido-2-methoxybenzoate** is a known process impurity, and having a well-characterized, high-purity standard is essential for:

- Analytical Method Development: Developing and validating HPLC or GC methods to detect and quantify this specific impurity in batches of API.
- Quality Control: Routine testing of drug batches to ensure that the level of "Impurity D" remains below the stringent limits set by pharmacopeias (e.g., the European Pharmacopoeia, EP).^{[3][5]}

Key Synthetic Intermediate

This compound serves as a valuable starting material for creating more complex molecules. A prime example is its use in the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6), another critical pharmaceutical intermediate.^{[9][10][11]}

Reaction Pathway Diagram:



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Caption: Use as an intermediate in a regioselective chlorination reaction.

This reaction is an electrophilic aromatic substitution, where the existing acetamido and methoxy groups on the benzene ring direct the incoming electrophile (Cl^+ from N-chlorosuccinimide) to the C-5 position.^[10] The resulting chlorinated compound is a key precursor for metoclopramide itself.^[9]

Conclusion

Methyl 4-acetamido-2-methoxybenzoate (CAS: 4093-29-2) is a quintessential example of a non-API that plays a vital role in the pharmaceutical ecosystem. Its well-defined chemical properties and straightforward, high-yield synthesis make it an ideal compound for both

academic and industrial laboratories. For drug development professionals, its primary importance as a designated impurity of metoclopramide and a direct precursor to advanced intermediates underscores the necessity of a thorough understanding of its chemistry. The protocols and data presented in this guide serve as a reliable resource for scientists working to ensure the quality, safety, and efficacy of pharmaceutical products.

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